molecular formula C22H25N3O2 B2544528 N-(3-(ethyl(phenyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862813-65-8

N-(3-(ethyl(phenyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2544528
CAS RN: 862813-65-8
M. Wt: 363.461
InChI Key: OGTQLANNSSTRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. It’s likely to be a solid at room temperature . Its solubility would depend on the solvent used. It might be soluble in polar organic solvents due to the presence of the polar amide group.

Scientific Research Applications

Radiosynthesis and Metabolism Studies

  • Radiosynthesis of Chloroacetanilide Herbicides : The synthesis and application of chloroacetanilide herbicides, focusing on their metabolic studies, have been a subject of research. These studies are pivotal for understanding the metabolic pathways and mode of action of such compounds in biological systems, potentially including derivatives similar to N-(3-(ethyl(phenyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (Latli & Casida, 1995).

Antiallergic and Anticancer Properties

  • Antiallergic Agents : New N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been explored for their potential as antiallergic agents. The synthesis of these compounds and their evaluation for antiallergic potency highlights the significance of indole and acetamide derivatives in developing novel therapeutics (Menciu et al., 1999).
  • Anticancer Drug Synthesis : The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been researched for its anticancer activity, indicating the potential of such compounds in cancer therapy (Sharma et al., 2018).

Chemical Synthesis and Mechanistic Insights

  • Chemoselective Acetylation : Studies on N-(2-Hydroxyphenyl)acetamide, an intermediate for synthesizing antimalarial drugs, have provided insights into chemoselective acetylation processes. This research contributes to the understanding of synthesis techniques that could be applicable to similar compounds for pharmaceutical applications (Magadum & Yadav, 2018).

properties

IUPAC Name

N-[3-(N-ethylanilino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-3-25(17-10-5-4-6-11-17)15-9-14-23-22(27)21(26)20-16(2)24-19-13-8-7-12-18(19)20/h4-8,10-13,24H,3,9,14-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTQLANNSSTRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(ethyl(phenyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

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